molecular formula C6H12N4O B13171100 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine

1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13171100
M. Wt: 156.19 g/mol
InChI Key: CZQONLYQPNDWNI-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxypropyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropylamine with 4-azido-1H-1,2,3-triazole under suitable conditions. The reaction typically requires a catalyst, such as copper(I) iodide, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazoles and their derivatives.

Scientific Research Applications

1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine has found applications in several scientific research areas:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biology: The compound is studied for its biological activities, including antimicrobial and anticancer properties.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s triazole ring is crucial for its binding affinity and specificity. Additionally, the methoxypropyl group enhances its solubility and bioavailability, making it a more effective therapeutic agent .

Comparison with Similar Compounds

1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

    1-(3-Methoxypropyl)-4-piperidinamine: This compound shares the methoxypropyl group but differs in the core structure, which is a piperidine ring instead of a triazole ring.

    1-Methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride: This compound has a similar methoxypropyl group but features an imidazolium core.

The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

1-(3-methoxypropyl)triazol-4-amine

InChI

InChI=1S/C6H12N4O/c1-11-4-2-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3

InChI Key

CZQONLYQPNDWNI-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=C(N=N1)N

Origin of Product

United States

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